molecular formula C13H9N7O B14074371 3-(3-Methyl[1,2,4]triazolo[3,4-f][1,2,4]triazin-8(5H)-ylidene)quinoxalin-2(3H)-one CAS No. 101073-86-3

3-(3-Methyl[1,2,4]triazolo[3,4-f][1,2,4]triazin-8(5H)-ylidene)quinoxalin-2(3H)-one

Cat. No.: B14074371
CAS No.: 101073-86-3
M. Wt: 279.26 g/mol
InChI Key: MWIDZZSIFZSWJZ-UHFFFAOYSA-N
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Description

2(1H)-Quinoxalinone, 3-(3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8-yl)- is a heterocyclic compound that combines the structural features of quinoxalinone and triazolotriazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone, 3-(3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8-yl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoxalinone derivatives with triazolotriazine precursors in the presence of suitable catalysts and solvents. The reaction conditions often include elevated temperatures and controlled pH to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as higher yields, better control over reaction conditions, and reduced environmental impact. These methods often utilize automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone, 3-(3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxalinone oxides, while reduction can produce quinoxalinone alcohols or amines .

Scientific Research Applications

2(1H)-Quinoxalinone, 3-(3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8-yl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone, 3-(3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(1H)-Quinoxalinone, 3-(3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8-yl)- stands out due to its combined structural features, which confer unique chemical and biological properties.

Properties

CAS No.

101073-86-3

Molecular Formula

C13H9N7O

Molecular Weight

279.26 g/mol

IUPAC Name

3-(3-methyl-[1,2,4]triazolo[3,4-f][1,2,4]triazin-8-yl)-1H-quinoxalin-2-one

InChI

InChI=1S/C13H9N7O/c1-7-18-19-12-10(14-6-15-20(7)12)11-13(21)17-9-5-3-2-4-8(9)16-11/h2-6H,1H3,(H,17,21)

InChI Key

MWIDZZSIFZSWJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=CN=C2C3=NC4=CC=CC=C4NC3=O

Origin of Product

United States

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